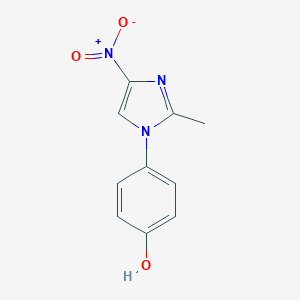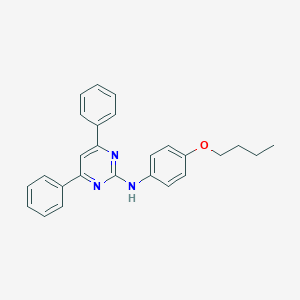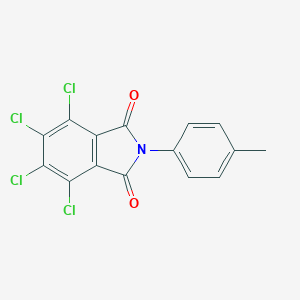
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol, followed by nitration and methylation steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including dyes, catalysts, and polymers
Mecanismo De Acción
The mechanism of action of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol include other imidazole derivatives such as:
- 4-(1H-imidazol-1-yl)phenol
- 4-(1-methyl-1H-imidazol-2-yl)phenol
- 4-(1H-imidazol-2-yl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the nitro group can enhance its antimicrobial activity, while the methyl group can influence its solubility and reactivity .
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.2g/mol |
Nombre IUPAC |
4-(2-methyl-4-nitroimidazol-1-yl)phenol |
InChI |
InChI=1S/C10H9N3O3/c1-7-11-10(13(15)16)6-12(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3 |
Clave InChI |
OSELFOVYOQGWIT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B377298.png)


![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377302.png)
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
![2-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B377308.png)
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377316.png)



